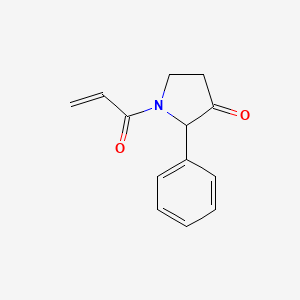
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is known for its versatile reactivity and is commonly used as a building block in organic synthesis. It has a molecular formula of C13H13NO2 and is characterized by the presence of a phenyl group and a prop-2-enoyl group attached to a pyrrolidinone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one can be achieved through various methods. One common approach involves the reaction of N-substituted piperidines with specific oxidants and additives to selectively form pyrrolidin-2-ones . The reaction conditions typically include the use of a palladium catalyst and carbon monoxide, followed by esterification with ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and prop-2-enoyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
科学的研究の応用
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
2-Phenyl-1-(prop-2-enoyl)pyrrolidin-3-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another five-membered lactam with similar reactivity but different substituents.
Pyrrolidine-2,5-dione: A related compound with additional functional groups that confer different chemical properties.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in various synthetic applications.
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
2-phenyl-1-prop-2-enoylpyrrolidin-3-one |
InChI |
InChI=1S/C13H13NO2/c1-2-12(16)14-9-8-11(15)13(14)10-6-4-3-5-7-10/h2-7,13H,1,8-9H2 |
InChIキー |
IAQBDUKIBWASOD-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)N1CCC(=O)C1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


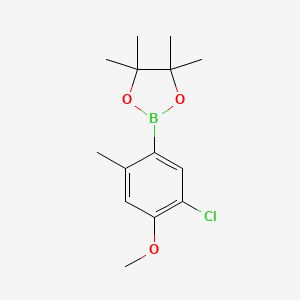
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)
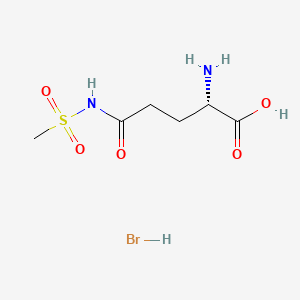
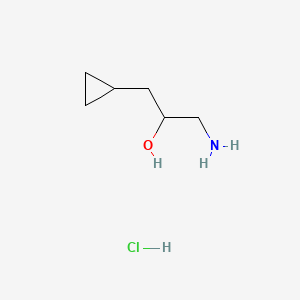
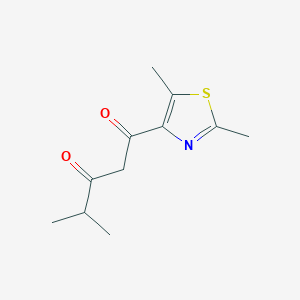
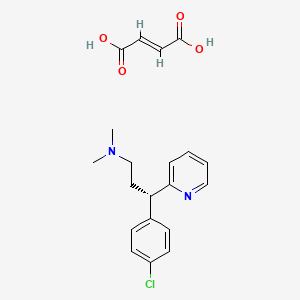
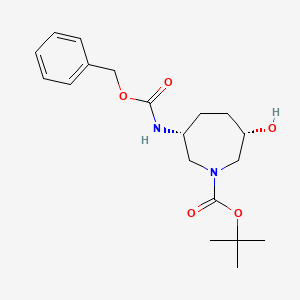
![(1R,2S,4S)-2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13496285.png)
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)

![5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)

![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)

